Bismuth butylthiolaurate

Description

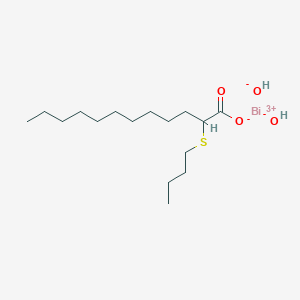

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

53897-25-9 |

|---|---|

Molecular Formula |

C16H33BiO4S |

Molecular Weight |

530.5 g/mol |

IUPAC Name |

bismuth;2-butylsulfanyldodecanoate;dihydroxide |

InChI |

InChI=1S/C16H32O2S.Bi.2H2O/c1-3-5-7-8-9-10-11-12-13-15(16(17)18)19-14-6-4-2;;;/h15H,3-14H2,1-2H3,(H,17,18);;2*1H2/q;+3;;/p-3 |

InChI Key |

CWGPSMQADCZWKS-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCCC(C(=O)[O-])SCCCC.[OH-].[OH-].[Bi+3] |

Origin of Product |

United States |

Synthetic Methodologies for Bismuth Butylthiolaurate and Analogues

Precursor Synthesis and Ligand Functionalization for 2-(butylthio)dodecanoic Acid

The foundational step in the synthesis of bismuth butylthiolaurate is the preparation of its organic ligand, 2-(butylthio)dodecanoic acid. This synthetic process typically involves a thioetherification reaction.

One common route is the reaction of dodecanoyl chloride with butanethiol in the presence of a base. ontosight.ai The base serves to deprotonate the thiol, forming a thiolate anion which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dodecanoyl chloride. Subsequent acidification of the reaction mixture yields the desired 2-(butylthio)dodecanoic acid. ontosight.ai Another approach involves the thioetherification of dodecanoic acid itself. vulcanchem.com

2-(Butylthio)dodecanoic acid is a synthetic thioalkanoic acid characterized by a butylthio group attached to the second carbon of a dodecanoic acid chain. ontosight.ai It is generally insoluble in water but soluble in organic solvents such as ethanol (B145695) and chloroform (B151607). ontosight.ai

| Property | Value |

| IUPAC Name | 2-butylsulfanyldodecanoic acid |

| Molecular Formula | C16H32O2S |

| Molecular Weight | 288.5 g/mol |

| CAS Number | 71436-87-8 |

| Appearance | Not specified, but typical of fatty acids |

| Solubility | Insoluble in water, soluble in ethanol and chloroform ontosight.ai |

Coordination Chemistry Approaches to Bismuth(III) Thiolate Complexation

The formation of bismuth(III) thiolate complexes is governed by the principles of coordination chemistry, where the bismuth ion acts as a Lewis acid and the thiolate ligand as a Lewis base. The thiophilic nature of bismuth makes it highly reactive towards sulfur-containing ligands. nih.gov

A general method for synthesizing bismuth(III) thiolates involves the reaction of a bismuth(III) salt, such as bismuth(III) nitrate (B79036), with the desired thiol. nih.govsibran.ru The reaction of Bi(NO3)3 with thiols like L-cysteine or 3-mercaptopropionic acid has been shown to form bismuth-thiolate complexes. nih.gov Another approach utilizes the reaction of an organobismuth precursor like triphenylbismuth (B1683265) (BiPh3) with a thiol. rsc.org This method has been effective in producing tris-substituted bismuth thiolates in good yields. rsc.org

The coordination geometry of the resulting bismuth complex can vary. For instance, five- and four-coordinate complexes often adopt square-based pyramidal and disphenoidal geometries, respectively. rsc.orgresearchgate.net In some cases, the thiolate ligands can act as bridging groups between multiple bismuth centers. rsc.orgresearchgate.net

Stoichiometric Control in Complex Formation

The stoichiometry of the reactants plays a crucial role in determining the final product. In the synthesis of bismuth thiolates, the ratio of the bismuth precursor to the thiol ligand can influence the degree of substitution. For example, reacting BiPh3 with a thiol in a 1:3 molar ratio generally leads to the formation of the tris-substitution product, Bi(SR)3. rsc.org

However, achieving the desired stoichiometry can sometimes be challenging. In certain reactions, mixtures of compounds with varying degrees of substitution may be obtained. rsc.org The nature of the ligand itself can also dictate the final structure, as seen with thiosalicylic acid, which can form a Bi2L3 complex in solution. rsc.org The stability of these complexes is also a key consideration, with some bismuth thiolates exhibiting exceptional stability. For example, bismuth(III) forms a highly stable bis(DMSA) chelate with meso-dimercaptosuccinic acid. tandfonline.com

Solvent Effects on this compound Synthesis

The choice of solvent can significantly impact the synthesis of bismuth thiolates. Solvents can influence reaction rates, yields, and even the structure of the final product. For instance, reactions carried out in toluene (B28343) or mesitylene (B46885) under reflux conditions have been successful in forming bismuth thiolates. rsc.org

Interestingly, solvent-free reaction conditions have also proven to be highly effective for the synthesis of bismuth thiolates, often proceeding with high efficiency. rsc.org Microwave-assisted synthesis, both with and without solvents, has been explored as a method to accelerate these reactions, often providing comparable yields in significantly shorter timeframes. rsc.org However, in some cases, solvent-free microwave reactions can lead to partial decomposition of the product. rsc.org The solubility of the bismuth precursor and the final complex in the chosen solvent is also a critical factor. For example, some bismuth thiolates are only sparingly soluble, which can necessitate the use of adducts, such as with N,N-dimethylformamide (dmf), to isolate them. rsc.orgresearchgate.net

Green Chemistry Principles in Bismuth Thiolate Synthesis

The application of green chemistry principles to the synthesis of bismuth thiolates is an area of growing interest, aiming to reduce the environmental impact of chemical processes. scholaris.cascholaris.ca Key aspects include the use of less hazardous reagents, the development of solvent-free reaction conditions, and the improvement of energy efficiency.

Solvent-free synthesis, often conducted with conventional heating or microwave irradiation, represents a significant step towards greener chemical production by eliminating the need for potentially toxic and volatile organic solvents. rsc.orgsciencegate.app These methods have been shown to be highly effective in forming bismuth thiolates. rsc.org Furthermore, the use of solid-state grinding methods for the synthesis of thiol-capped bismuth nanoparticles from bismuth dodecanethiolate offers a scalable and solvent-free route. acs.org

The choice of bismuth precursor can also align with green chemistry principles. Utilizing metallic bismuth to produce high-purity bismuth compounds for medical applications through hydrolytic purification can avoid the atmospheric release of toxic nitrogen oxides associated with other methods. sibran.ru

Scalability and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial-scale production requires careful consideration of scalability and process optimization. For bismuth-based materials, techniques like aerosol-assisted chemical vapor deposition (AACVD) are being explored for their potential in scalable production of films for various applications. ucl.ac.uk

For nanoparticle synthesis, a solid-state grinding method using bismuth dodecanethiolate as a precursor has been demonstrated as a scalable route to produce dodecanethiol-capped bismuth nanoparticles. acs.org This method is performed in a solvent-free environment at room temperature, making it an attractive option for larger-scale manufacturing. acs.org The pyrolysis of bismuth dodecanethiolate has also been shown to be a method for the size-tunable synthesis of bismuth nanoparticles, which is a critical factor for controlling their properties. acs.org

Process optimization involves refining reaction conditions such as temperature, reaction time, and reactant concentrations to maximize yield and purity while minimizing costs and environmental impact. For instance, in the synthesis of certain bismuth compounds, controlling the temperature is crucial to prevent unwanted side reactions or decomposition. sibran.ru The development of robust and efficient purification methods is also essential for obtaining a high-purity final product suitable for its intended applications.

Advanced Characterization of Bismuth Butylthiolaurate

Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of Bismuth Butylthiolaurate, revealing information about its functional groups, the coordination environment of the bismuth center, and its electronic properties.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in analyzing the coordination between the bismuth atom and the butylthiolaurate ligand. These methods probe the vibrational energy states of molecules, offering a unique "fingerprint" based on the functional groups present. nih.govmdpi.com

In the analysis of this compound, FT-IR and Raman spectra would provide critical information on the carboxylate group's binding mode. The position of the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the COO⁻ group is particularly telling. The difference between these two frequencies (Δν = νasym - νsym) can help distinguish between monodentate, bidentate chelating, or bridging coordination modes of the carboxylate ligand to the bismuth center.

Furthermore, these techniques can confirm the presence of other key functional groups within the ligand, such as the C-H stretches of the butyl and laurate alkyl chains and the C-S stretch of the thioether linkage. The low-frequency region of the Raman spectrum is especially valuable for identifying the vibrations associated with the heavier Bi-S and Bi-O bonds, directly probing the coordination sphere of the bismuth atom. spectroscopyonline.comirdg.org The complementarity of FT-IR and Raman spectroscopy is crucial; vibrations that are weak or inactive in one technique may be strong in the other, allowing for a more complete structural picture. spectroscopyonline.com

Table 1: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Information Provided |

|---|---|---|---|---|

| Carboxylate (COO⁻) | Asymmetric Stretch (νasym) | ~1550-1610 | Weak | Coordination mode of carboxylate |

| Carboxylate (COO⁻) | Symmetric Stretch (νsym) | ~1400-1440 | Strong | Coordination mode of carboxylate |

| Alkyl (C-H) | Stretching | ~2850-2960 | Strong | Presence of butyl and laurate chains |

| Thioether (C-S) | Stretching | ~600-700 | Moderate | Presence of thioether linkage |

| Bismuth-Oxygen (B8504807) (Bi-O) | Stretching | ~400-600 | Moderate-Strong | Direct evidence of Bi-O bonding |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of molecules in solution. nih.gov For this compound, ¹H and ¹³C NMR would be used to confirm the structure of the organic ligand. The ¹H NMR spectrum would show distinct signals for the protons of the butyl group and the long alkyl chain of the laurate moiety, with chemical shifts and coupling patterns confirming their connectivity. Similarly, the ¹³C NMR spectrum would provide a signal for each unique carbon atom in the butylthiolaurate ligand.

Direct observation of the bismuth center can be attempted using ²⁰⁹Bi NMR. Bismuth has a single NMR-active nucleus, ²⁰⁹Bi, which is 100% naturally abundant. huji.ac.il However, it is a quadrupolar nucleus, which typically results in very broad signals, making high-resolution studies challenging. huji.ac.ilnih.gov Despite this, the chemical shift of ²⁰⁹Bi is highly sensitive to its chemical environment. nih.govaps.org Therefore, ²⁰⁹Bi NMR could provide valuable information about the symmetry and coordination at the bismuth site, even with broad signals.

Table 2: Predicted ¹H NMR Chemical Shifts for the Butylthiolaurate Ligand

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₃ (butyl & laurate) | ~0.8-1.0 | Triplet |

| -CH₂- (laurate chain) | ~1.2-1.6 | Multiplet |

| α-CH (to COO⁻) | ~3.0-3.5 | Triplet |

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. wikipedia.orgtechnologynetworks.com For a bismuth complex like this compound, the UV-Vis spectrum is not expected to show d-d transitions as Bi³⁺ has a filled d-shell. Instead, the observed absorptions are likely due to ligand-to-metal charge-transfer (LMCT) transitions, where an electron is excited from an orbital primarily located on the sulfur or oxygen atoms of the ligand to an empty orbital on the bismuth center. Intraligand transitions (π-π*) within the carboxylate group may also be observed in the UV region. khanacademy.org

This technique is particularly useful for studying the formation and stability of the complex in solution. Changes in the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands can be monitored to understand the complexation process. msu.edu

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry would be used to confirm its elemental composition by providing a highly accurate mass measurement. The monoisotopic mass of the compound is 530.19035 Da. nih.gov

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are soft ionization techniques well-suited for analyzing bismuth-thiolate complexes. researchgate.net The resulting mass spectrum would show the molecular ion peak, confirming the molecular weight. Furthermore, the fragmentation pattern provides structural clues. For bismuth-thiolate compounds, a common fragmentation pathway involves the formation of monocyclic bismuthenium cations. researchgate.net Analysis of these fragments helps to piece together the connectivity of the molecule.

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure |

|---|---|

| [M]+ | Intact this compound |

| [M - C₄H₉S]+ | Loss of the butylthio group |

| [M - C₁₂H₂₃O₂]+ | Loss of the laurate carboxylate group |

Solid-State Structural Elucidation

While spectroscopic methods reveal the molecular structure, diffraction techniques are required to determine the precise arrangement of atoms in the solid state.

In cases where single crystals are not obtainable, Powder X-ray Diffraction (PXRD) is used. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the bulk sample. imim.plrsc.org PXRD can be used to assess the purity of the synthesized compound, identify the specific crystalline form (polymorph), and determine the unit cell parameters. imim.plresearchgate.net By comparing the experimental powder pattern to patterns calculated from known structures, the solid-state structure can often be confirmed.

Electron Microscopy Techniques (SEM, TEM, FESEM) for Morphology and Nanostructure

Electron microscopy is a powerful suite of techniques for visualizing materials at the micro- and nanoscale, providing invaluable insights into their morphology, topography, and internal structure. For bismuth compounds, these methods are crucial in determining the size, shape, and distribution of particles, which can significantly influence their chemical and physical properties.

Transmission Electron Microscopy (TEM) , in contrast, involves passing a beam of electrons through an ultrathin specimen. The transmitted electrons are then used to form an image, providing detailed information about the internal structure, crystallinity, and particle size. For instance, TEM has been used to confirm the nanometer-sized nature of bismuth particles and to reveal the internal structure of bismuth oxide nanorods.

Field Emission Scanning Electron Microscopy (FESEM) is an advanced form of SEM that utilizes a field emission gun as the electron source. This provides a much smaller and more coherent electron beam, resulting in significantly higher resolution and greater surface detail. FESEM is particularly useful for imaging nanoscale features and has been employed to observe the hierarchical flower-like morphology of certain bismuth oxide composites.

While specific electron microscopy studies on this compound are not widely available in public literature, the application of these techniques would be expected to reveal critical information about its particle size, shape, and surface features. Such analyses are essential for quality control and for understanding how the material's morphology relates to its performance in various applications.

| Technique | Information Obtained | Typical Application for Bismuth Compounds |

| SEM | Surface topography, morphology, particle size and distribution | Characterizing the surface of thin films and bulk powders. |

| TEM | Internal structure, crystallinity, particle size at the nanoscale | Imaging individual nanoparticles and nanorods to determine their internal structure. |

| FESEM | High-resolution surface imaging, fine surface details | Observing nanoscale surface features and morphology of advanced materials. |

Thermal Analysis (TGA, DSC) for Decomposition and Phase Transitions

Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods used to study the thermal behavior of materials, including organometallic compounds like bismuth salts of carboxylic acids.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is highly effective for determining the thermal stability of a material, identifying decomposition temperatures, and quantifying the loss of volatile components such as water or organic ligands. For bismuth compounds, TGA can reveal multi-step decomposition processes. For example, in some bismuth oxides, a constant weight loss below 200°C is attributed to the removal of absorbed moisture.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions. These phase transitions appear as peaks or shifts in the DSC curve. Studies on the bismuth salt of lauric acid, a compound structurally related to this compound, have utilized DSC to investigate its decomposition kinetics. researchgate.net The DSC curves for this related compound showed an exothermic effect in the 423–483 K range, corresponding to a decomposition process with a small mass loss. researchgate.net

The thermal analysis of this compound would provide critical data on its thermal stability, decomposition pathway, and any phase transitions it undergoes upon heating. This information is vital for determining its processing parameters and its suitability for applications where it might be exposed to elevated temperatures.

| Analysis Technique | Measurement | Key Findings for Related Bismuth Carboxylates |

| TGA | Mass change vs. Temperature | Multi-step decomposition processes are common. |

| DSC | Heat flow vs. Temperature | Can reveal exothermic decomposition events and mesomorphic transformations. researchgate.net |

Elemental and Compositional Analysis (e.g., Energy Dispersive X-ray Spectroscopy)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with electron microscopes (SEM or TEM). The electron beam of the microscope excites electrons in the sample, causing them to be ejected from their atomic shells. Electrons from higher energy shells then fill these vacancies, and the excess energy is released in the form of an X-ray. The energy of the X-ray is characteristic of the element from which it was emitted.

EDX analysis provides qualitative and quantitative information about the elemental composition of a material. For a compound like this compound, EDX would be used to confirm the presence and relative abundance of bismuth, sulfur, carbon, and oxygen. This is crucial for verifying the purity of the synthesized compound and for detecting any potential impurities. In the broader context of bismuth-containing nanomaterials, EDX is routinely used to confirm the elemental composition and to create elemental maps showing the spatial distribution of different elements within the sample. For instance, in studies of silver-decorated bismuth sulfide (B99878) nanostructures, EDX spectra show distinct peaks corresponding to bismuth, sulfur, and silver. researchgate.net

| Element | Expected in this compound | Role in Compound |

| Bismuth (Bi) | Yes | Central metal atom. |

| Sulfur (S) | Yes | Part of the thiol group in the ligand. |

| Carbon (C) | Yes | Forms the backbone of the butyl and laurate groups. |

| Oxygen (O) | Yes | Part of the laurate carboxyl group. |

Structural Insights and Coordination Chemistry of Bismuth Butylthiolaurate

Bismuth Coordination Environment and Geometry in Thiolate Complexes

The coordination environment of bismuth in its thiolate complexes is largely dictated by the thiophilic nature of the bismuth(III) center. nih.gov In complexes analogous to Bismuth Butylthiolaurate, the bismuth atom typically exhibits a high affinity for sulfur donor ligands. The coordination number and geometry around the bismuth center can be variable, influenced by the steric bulk of the thiolate ligands and the presence of other coordinating species.

Commonly observed geometries for bismuth(III) thiolate complexes range from trigonal pyramidal to higher coordination numbers, often with distorted geometries due to the stereochemically active 6s² lone pair of electrons on the bismuth atom. For instance, in homoleptic bismuth thiolates, a trigonal pyramidal geometry is often observed. However, the coordination sphere can expand to accommodate additional ligands, leading to square pyramidal or distorted octahedral geometries. rsc.orgresearchgate.net In heteroleptic complexes, which contain a variety of ligands, the coordination environment is further diversified. monash.eduresearchgate.netcdnsciencepub.com

Table 1: Representative Coordination Geometries in Bismuth Thiolate Complexes

| Complex | Coordination Number | Geometry |

|---|---|---|

| fac-[Bi(SC₆F₅)₃(py)₃] | 6 | Octahedral |

| [Bi(SC₆Cl₅)₃(dmf)₂] | 5 | Square-based pyramidal |

Data compiled from research on various bismuth thiolate complexes. rsc.org

Ligand Field Theory and Electronic Structure within Bismuth Thiolates

The electronic structure of bismuth thiolate complexes can be rationalized using Ligand Field Theory (LFT). While LFT is more commonly applied to transition metal complexes, its principles can be extended to p-block elements like bismuth. The interaction between the bismuth 6p orbitals and the sulfur-based ligand orbitals leads to the formation of molecular orbitals.

The HOMO-LUMO gap in these complexes is a critical parameter influencing their reactivity and stability. mdpi.com In bismuth(III) thiolates, the HOMO is typically ligand-based, with significant contribution from the sulfur lone pairs, while the LUMO is often centered on the bismuth atom. The energy of this gap can be modulated by the nature of the substituents on the thiolate ligand. Electron-donating groups on the ligand can raise the energy of the HOMO, leading to a smaller HOMO-LUMO gap, which can influence the electronic transitions and potential photochemical properties of the complex. mdpi.com

Isomeric Forms and Polymorphism in this compound

While specific crystallographic data for this compound is not extensively documented in the cited literature, the potential for isomerism and polymorphism can be inferred from the behavior of related bismuth carboxylate and thiolate complexes. ias.ac.inrsc.org Isomerism in this compound could arise from different coordination modes of the butylthiolaurate ligand, which contains both a sulfur atom and a carboxylate group. The ligand could potentially act as a monodentate, bidentate, or bridging ligand, leading to structural isomers.

Polymorphism, the existence of multiple crystalline forms, is a known phenomenon in bismuth complexes. rsc.orgias.ac.in Different polymorphs can exhibit distinct physical properties, arising from variations in crystal packing and intermolecular interactions. The crystallization conditions, such as solvent and temperature, can play a crucial role in determining which polymorphic form is obtained. For example, two crystalline polymorphs have been identified for fac-[Bi(SC₆F₅)₃(py)₃]. rsc.org

Influence of Heterolepticity on Bismuth Thiolate Structure and Reactivity.researchgate.netresearchgate.netscholaris.ca

Heteroleptic bismuth thiolate complexes, which contain more than one type of ligand, exhibit a rich structural diversity and reactivity profile. monash.eduresearchgate.netcdnsciencepub.com The introduction of ancillary ligands, in addition to the thiolate, can significantly alter the coordination geometry, stability, and electronic properties of the bismuth center. researchgate.netresearchgate.netfigshare.com

Table 2: Examples of Heteroleptic Bismuth Thiolate Complexes and Their Features

| Complex | Ancillary Ligands | Key Structural Feature |

|---|---|---|

| [BiPh(SR)₂] | Phenyl | Monophenylbismuth thiolates |

| [BiCl(tdt)-Py₂] | Chloro, Pyridine | Redox-active complex |

This table presents a selection of heteroleptic bismuth thiolate complexes from the literature to illustrate the concept. monash.eduscholaris.carsc.org

Intermolecular Interactions and Supramolecular Assembly

Intermolecular interactions play a pivotal role in the solid-state structures of bismuth thiolate complexes, often leading to the formation of supramolecular assemblies. mpg.de These interactions can include van der Waals forces, π-π stacking (if aromatic rings are present in the ligands), and weaker Bi···S or Bi···O secondary bonds.

Reaction Mechanisms and Chemical Reactivity of Bismuth Butylthiolaurate

Ligand Exchange Reactions and Transmetalation Processes

Ligand exchange reactions are fundamental to the reactivity of many metal complexes, involving the replacement of one ligand by another. chemguide.co.uk For bismuth butylthiolaurate, this reactivity is centered on the lability of the bonds between bismuth and its butylthiolaurate ligand.

Ligand Exchange: The bismuth center in this compound can undergo ligand exchange with various donor molecules. The general principle involves the substitution of the butylthiolaurate ligand or ancillary ligands (like hydroxides, if present) with other nucleophilic species. libretexts.org The rate and extent of these reactions depend on the concentration and nucleophilicity of the incoming ligand, as well as the solvent system. For instance, in the presence of strong coordinating ligands like thiols (R'SH) or halides (X⁻), the butylthiolaurate ligand can be displaced.

Reaction with Thiols: Bi(SR)₃ + 3 R'SH ⇌ Bi(SR')₃ + 3 RSH (where SR represents butylthiolaurate)

Reaction with Halides: The addition of halides can lead to the formation of halobismuthate complexes, displacing the organic ligands.

Transmetalation Processes: Transmetalation involves the transfer of an organic group from one metal to another. Organobismuth(III) compounds are known to act as transmetalation reagents due to the relatively weak and labile nature of Bi(III)-C bonds. nih.gov While this compound features Bi-S and Bi-O bonds, the principle extends to the transfer of its organic framework. In the presence of a suitable transition metal complex (e.g., palladium or copper), the butylthiolaurate group could potentially be transferred to the other metal center, regenerating a bismuth(III) species and forming a new organometallic compound. This process is a key step in many cross-coupling reactions. nih.govdntb.gov.ua

The general mechanism can be represented as: LₙM-X + R-Bi(III) → LₙM-R + X-Bi(III) (Where LₙM-X is a transition metal complex and R-Bi(III) represents the organobismuth reagent).

The facility of this process is influenced by the electrophilicity of the transition metal complex and the stability of the resulting bismuth species.

Oxidation-Reduction Chemistry of Bismuth Thiolate Centers

The chemistry of bismuth is characterized by its ability to exist in several oxidation states, primarily +3 and +5, although lower oxidation states like +2 and +1 are accessible in specific redox cycles. nih.govacs.orgmdpi.com The thiolate ligand plays a crucial role in the redox behavior of this compound, often participating directly in electron transfer processes.

Bismuth(III) alkanethiolates can undergo a ligand-to-metal charge transfer (LMCT) upon exposure to UV-blue light, leading to the photoreduction of the Bi(III) center. rsc.orgrsc.org This process involves the oxidation of the thiolate ligand to a disulfide and the reduction of Bi(III) to metallic bismuth (Bi(0)). rsc.org

Redox Cycles: Bismuth compounds, including thiolates, are increasingly explored in catalytic redox cycles for organic synthesis. nih.govacs.org

Bi(III)/Bi(V) Cycle: The Bi(III) center can be oxidized to a high-valent Bi(V) species by a strong oxidant. nih.govacs.org This Bi(V) intermediate is a powerful oxidizing agent itself and can participate in reactions like oxidative ligand coupling before being reduced back to Bi(III), completing the catalytic cycle. nih.govyoutube.com

Bi(II)/Bi(III) Cycle: Transient Bi(II) species can be generated, often through homolysis of a Bi-S bond upon UV irradiation. nih.govacs.org These Bi(II) radicals can then participate in catalytic cycles, such as dehydrocoupling reactions. nih.gov

The general redox potentials for bismuth are influenced by the coordinating ligands. The presence of the soft thiolate ligand can stabilize different oxidation states and facilitate electron transfer.

| Redox Couple | Typical Process | Relevance to Bismuth Thiolates |

| Bi(III) / Bi(V) | Oxidation by strong oxidants, followed by reductive elimination. nih.govacs.org | Enables oxidative coupling reactions where the Bi(V) intermediate transfers ligands. youtube.com |

| Bi(III) / Bi(II) | Photochemical or thermal homolysis of a Bi-Ligand bond. nih.gov | UV irradiation can generate a Bi(II) radical and a thiyl radical, initiating radical-based catalysis. acs.org |

| Bi(III) / Bi(0) | Ligand-to-metal charge transfer (LMCT). rsc.orgrsc.org | Photoreduction leads to the formation of metallic bismuth colloids and disulfides from the thiolate ligands. rsc.org |

Hydrolytic Stability and Degradation Pathways

A significant challenge for many bismuth compounds, particularly carboxylates, is their susceptibility to hydrolysis. shepchem.com The presence of water can lead to the displacement of ligands and the eventual precipitation of insoluble bismuth oxides or oxysalts like bismuth oxychloride if chloride is present. shepchem.comresearchgate.net

The hydrolysis of a bismuth(III) center typically proceeds through the coordination of water molecules, followed by deprotonation to form hydroxo or oxo-bridged species. For this compound, the reaction with water would likely lead to the protonation of the carboxylate and thiolate moieties and the formation of bismuth hydroxide, which readily converts to bismuth oxide (Bi₂O₃).

Degradation Pathway: Bi(SR)(OOCR')₂ + 3 H₂O → Bi(OH)₃ + RSH + 2 R'COOH 2 Bi(OH)₃ → Bi₂O₃ + 3 H₂O

However, the stability of bismuth compounds against hydrolysis can be significantly enhanced by designing sterically hindered ligands or using specific formulations. shepchem.comshepchem.com Ligands that are bulky and possess lone-pair donating capabilities can protect the bismuth ion from attack by water molecules. shepchem.com While specific data for this compound is limited, related hydrolytically stable bismuth catalysts have been developed that show remarkable shelf life, even in the presence of significant amounts of water, by using protective ligand systems. shepchem.comshepchem.com

Photochemical and Thermal Decomposition Mechanisms

Photochemical Decomposition: Bismuth(III) alkanethiolates are known to be sensitive to light. rsc.orgrsc.org The primary photochemical process is a ligand-to-metal charge transfer (LMCT), where an electron is transferred from the thiolate ligand to the Bi(III) center. This results in the homolytic cleavage of the Bi-S bond, producing a Bi(II) species and a thiyl radical. The Bi(II) species can then be further reduced to metallic bismuth (Bi(0)), while the thiyl radicals combine to form a disulfide. rsc.org

Mechanism:

Excitation (LMCT): [Bi(III)(SR)₃] + hν → [Bi(II)(SR)₂]• + RS•

Dimerization: 2 RS• → RSSR

Reduction: The bismuth(II) species may disproportionate or be further reduced to form colloidal bismuth metal (Bi(0)). rsc.orgrsc.org

This photoreduction can be part of a cycle if an oxidant, like dissolved oxygen, is present to re-oxidize the Bi(0) back to Bi₂O₃, which can then react with free thiols to regenerate the bismuth thiolate. rsc.orgrsc.org

Thermal Decomposition: The thermal decomposition of organobismuth compounds generally proceeds through the cleavage of the bismuth-ligand bonds. For this compound, heating would lead to the breakdown of the compound into bismuth-containing inorganic solids and volatile organic fragments. The decomposition of related bismuth carboxylates and tartrates often occurs in stages. urfu.runih.govresearchgate.net

Initial Stage: Loss of any coordinated water or volatile organic components at lower temperatures (e.g., 100-220 °C). researchgate.net

Ligand Decomposition: At higher temperatures (typically >230 °C), the organic ligands (butylthiolaurate) decompose. urfu.ru This is often an exothermic process involving the fragmentation of the alkyl chains and the release of products like carbon dioxide, water, and sulfur-containing compounds. researchgate.net

Final Product Formation: The ultimate solid-state product is typically a bismuth oxide (e.g., α-Bi₂O₃ or β-Bi₂O₃) or, under certain conditions, a mixture containing bismuth oxocarbonates or metallic bismuth. urfu.runih.gov

The exact decomposition temperatures and products depend on the atmosphere (oxidative or inert) and the heating rate. urfu.ruresearchgate.net

Role of this compound in Stoichiometric and Catalytic Transformations

Given its structure and the known reactivity of related compounds, this compound has potential applications as both a stoichiometric reagent and a catalyst in organic synthesis. The low toxicity of bismuth makes its compounds attractive alternatives to more toxic heavy metals. youtube.comnih.gov

Stoichiometric Transformations: Pentavalent organobismuth(V) reagents are effective for various stoichiometric transformations, including oxidation and arylation reactions. nih.gov While this compound is a Bi(III) compound, it could serve as a precursor to a Bi(V) reagent upon oxidation. This Bi(V) species could then be used for selective C-C or C-X bond formation. nih.gov

Catalytic Transformations: The most promising role for this compound is in catalysis. Bismuth(III) salts are effective Lewis acid catalysts for a wide range of reactions, including aldol (B89426) reactions, Mannich-type reactions, and allylations. researchgate.net The bismuth center can activate carbonyl groups and other electrophiles. nih.govresearchgate.net

Furthermore, the redox activity of the bismuth center allows for its use in redox catalysis. nih.govacs.org

Photoredox Catalysis: As discussed, the photochemical properties of bismuth thiolates allow them to initiate radical reactions, such as the catalytic conversion of thiols to disulfides. rsc.org

Oxidative Coupling: this compound could potentially catalyze oxidative coupling reactions via a Bi(III)/Bi(V) cycle, for example, in the arylation of phenols or the coupling of arylboronic acids. nih.govyoutube.com

Polyurethane Catalysis: Bismuth carboxylates are used as catalysts in the polyurethane industry. shepchem.comshepchem.com They catalyze the reaction between isocyanates and polyols. The hydrolytic stability is a key factor in this application, and a well-designed this compound could offer high catalytic activity with improved shelf life in water-containing formulations. shepchem.comshepchem.com

Biological Interactions and Mechanistic Studies of Bismuth Butylthiolaurate

Cellular Uptake and Intracellular Distribution Mechanisms

The entry of organobismuth thiolates into cells is a critical first step for their biological activity and appears to be heavily influenced by the compound's structure. Studies suggest that the cellular uptake of these complexes is a key differentiator between active and inactive compounds. nih.gov While the precise pathways for bismuth butylthiolaurate are not defined, several mechanisms are proposed based on related compounds.

One proposed mechanism is thiol-mediated uptake , where the compound interacts with thiol groups present on the cell surface. nih.govchemistryviews.org This process involves dynamic covalent exchange reactions between the bismuth-thiolate and thiols on cell surface proteins, facilitating transport across the plasma membrane. nih.govresearchgate.net

Furthermore, the cellular uptake of bismuth is linked to the glutathione (B108866) (GSH) transport system. Bismuth ions (Bi³⁺) can form a stable conjugate with GSH, which is then transported into the cell or into perinuclear vesicles by multidrug-resistant proteins (MRP). nih.gov It is plausible that organobismuth thiolates could be processed in a similar manner following initial interactions at the cell surface. The lipophilicity conferred by the butyl and laurate groups in this compound would likely enhance its ability to interact with and cross the lipid bilayer of the cell membrane.

Uptake studies on different classes of organobismuth thiolates have revealed that reduced cellular uptake may explain the significant difference in activity between highly active heteroleptic complexes and inactive homoleptic ones. nih.gov

Table 1: Factors Influencing Cellular Uptake of Organobismuth Thiolates

| Factor | Description | Impact on Uptake | Reference |

|---|---|---|---|

| Ligand Structure | Refers to whether the complex is homoleptic (BiL₃) or heteroleptic (BiPh₂L, BiPhL₂). | Heteroleptic structures are associated with greater cellular uptake and activity compared to homoleptic structures. | nih.gov |

| Lipophilicity | The affinity of the molecule for a lipid environment, influenced by organic groups like phenyl or alkyl chains. | Higher lipophilicity generally enhances interaction with the cell membrane, potentially increasing uptake. | mdpi.com |

| Thiol-Mediated Pathways | Interaction with exofacial thiol groups on the cell surface to facilitate entry. | This is a proposed primary mechanism for the uptake of thiol-reactive compounds. | nih.govchemistryviews.org |

| Glutathione (GSH) Conjugation | Formation of a Bi-GSH conjugate for active transport. | Facilitates transport across membranes via specific protein transporters like MRP. | nih.gov |

Interaction with Biological Macromolecules and Cellular Components

Once inside the cell, organobismuth thiolates can interact with a variety of biological targets. The high affinity of bismuth for sulfur makes sulfur-containing biomolecules primary targets. researchgate.net

Proteins and Enzymes: Bismuth compounds are known to interact with proteins, particularly by binding to cysteine residues. This interaction can lead to conformational changes and inactivation of enzymes. nih.gov Enzymes that are known targets for bismuth include urease, F1-ATPase, alcohol dehydrogenase, and metallo-β-lactamases. nih.govmdpi.comresearchgate.net In the case of metalloenzymes, bismuth(III) can often displace essential metal cofactors like zinc(II). researchgate.net

Cell Membranes: The cell membrane is considered a likely primary site of action for organobismuth thiolates. nih.govnih.gov The lipophilic nature of these compounds facilitates their entry into the membrane, where they can disrupt its structure and function, leading to a loss of integrity and cell death. nih.gov

Thiols: Small-molecule thiols, most notably glutathione (GSH), play a dual role. As mentioned, GSH can facilitate bismuth transport, but it is also a key component of the cell's antioxidant defense. nih.gov Bismuth's interaction with GSH can deplete cellular stores, making the cell more vulnerable to oxidative stress. Bismuth also interacts with metallothionein, a cysteine-rich protein involved in metal detoxification. nih.gov

Table 2: Key Molecular Targets of Bismuth Thiolate Compounds

| Target Molecule/Component | Nature of Interaction | Consequence of Interaction | Reference |

|---|---|---|---|

| Cell Membrane | Intercalation and disruption of the lipid bilayer. | Loss of membrane integrity, altered permeability, cell lysis. | nih.govnih.gov |

| Enzymes (e.g., Urease, Metallo-β-lactamases) | Binding to active site thiols (cysteine); displacement of metal cofactors (e.g., Zn²⁺). | Inhibition of enzyme activity, disruption of metabolic pathways. | mdpi.comresearchgate.net |

| Glutathione (GSH) | Formation of Bi-GSH conjugates. | Depletion of cellular antioxidant defenses, facilitation of bismuth transport. | nih.gov |

| Metallothionein | Binding to cysteine-rich domains. | Involvement in detoxification and sequestration of bismuth. | nih.gov |

| Nucleotides | Interaction with DNA and RNA. | Potential for DNA fragmentation and interference with replication/transcription. | mdpi.comnih.gov |

Elucidation of Biological Mode of Action at the Sub-Cellular Level

The biological activity of organobismuth thiolates stems from a multi-targeted mode of action at the sub-cellular level, ultimately leading to cell death through various pathways.

One of the primary mechanisms is the induction of oxidative stress . The interaction of bismuth with cellular thiols, particularly GSH, can disrupt the redox balance of the cell, leading to an increase in reactive oxygen species (ROS). nih.gov Elevated ROS levels can damage lipids, proteins, and DNA.

This oxidative stress can, in turn, trigger apoptosis (programmed cell death) through the mitochondrial pathway. mdpi.com This process involves a reduction of the mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of a cascade of caspases (e.g., caspase-3, -8, and -9), which are proteases that execute the apoptotic program. mdpi.comresearchgate.net Some organobismuth compounds have been shown to induce DNA fragmentation, a hallmark of apoptosis. mdpi.com

At higher concentrations, these compounds can cause acute necrosis , a form of cell death resulting from severe damage, often initiated by the loss of cell membrane integrity. researchgate.net Studies have also shown that bismuth can accumulate in lysosomes, the cell's recycling centers. High concentrations of bismuth in these organelles can lead to signs of toxic degradation, such as cytoplasmic vacuolation. nih.gov

Table 3: Sub-Cellular Modes of Action of Organobismuth Compounds

| Mechanism | Sub-Cellular Events | Ultimate Outcome | Reference |

|---|---|---|---|

| Induction of Oxidative Stress | Depletion of glutathione (GSH), generation of reactive oxygen species (ROS). | Damage to cellular macromolecules (lipids, proteins, DNA). | nih.gov |

| Mitochondrial Perturbation | Loss of mitochondrial membrane potential, release of cytochrome c. | Initiation of the intrinsic apoptotic pathway. | mdpi.comresearchgate.net |

| Caspase Activation | Activation of initiator (caspase-9) and executioner (caspase-3) caspases. | Execution of apoptosis, leading to cell death. | mdpi.comresearchgate.net |

| Membrane Disruption | Direct damage to the plasma membrane. | Cell lysis and necrosis. | nih.gov |

| Lysosomal Accumulation | Sequestration of bismuth within lysosomes. | At high concentrations, leads to signs of cytotoxicity like vacuolation. | nih.gov |

Structure-Activity Relationships in Organobismuth Thiolate Biological Activity

The biological potency of organobismuth thiolates is profoundly dictated by their chemical structure. Research into a variety of these complexes has established clear structure-activity relationships (SAR).

A central finding is the difference between homoleptic and heteroleptic complexes. Homoleptic complexes of the type BiL₃ (where L is a thiolate ligand) are often completely inactive against both bacterial and mammalian cells. nih.gov In stark contrast, heteroleptic complexes, which contain other groups in addition to the thiolate ligands (typically phenyl groups, e.g., BiPhL₂ or BiPh₂L), display strong biological activity. nih.govmdpi.com This dramatic difference in activity is thought to be linked to the reduced cellular uptake of the homoleptic complexes. nih.gov

The nature of the ancillary groups also plays a crucial role. For instance, in a study comparing two heteroleptic Bi³⁺ thiazole-thiolate complexes, the compound containing a phenyl group was approximately 37 times more effective than its counterpart, highlighting the importance of the aryl moiety for biological activity. nih.govmdpi.com The substitution on the thiolate ligand itself also influences potency. researchgate.net

Table 4: Structure-Activity Relationship in Organobismuth Thiolates

| Structural Feature | Example Structure | General Biological Activity | Reference |

|---|---|---|---|

| Homoleptic Thiolate | Bi(SR)₃ | Generally inactive or very low activity. | nih.govmonash.edu |

| Heteroleptic (Monophenyl) | BiPh(SR)₂ | High activity against various microbes. Often the most potent class. | nih.govresearchgate.net |

| Heteroleptic (Diphenyl) | BiPh₂(SR) | Active, though potency can vary compared to monophenyl analogues. | nih.gov |

| Influence of Aryl Group | Presence of a Phenyl (Ph) group vs. none. | The phenyl group is demonstrated to be critical for high biological activity. | nih.govmdpi.com |

| Thiolate Ligand Substitution | Comparison of different R groups in the thiolate ligand (SR). | Substituents on the thiol-containing ring significantly modulate antibacterial and antileishmanial activity. | researchgate.net |

Comparative Studies with Other Metal-Thiolate Complexes in Biological Systems

The metal-thiolate bond is a ubiquitous and versatile motif in biology, crucial to the function of many metalloproteins and metalloenzymes. acs.orgnih.gov These complexes are involved in electron transfer, metal storage and detoxification, and the catalytic activation of small molecules. nih.gov Comparing bismuth-thiolate complexes to those of other metals provides insight into their unique biological profile.

Like other soft heavy metals such as mercury (Hg) and lead (Pb), bismuth has a very high affinity for soft donor ligands like thiolates. nih.gov This explains its propensity to target cysteine residues in proteins. nih.gov However, unlike Hg and Pb, bismuth is often referred to as the "green" heavy metal due to its comparatively low toxicity to mammalian cells, although this is highly dependent on the coordination environment. nih.gov

In biological systems, bismuth(III) can compete with and displace other metal ions. A key example is its ability to displace zinc(II) ions from the active sites of zinc-dependent enzymes, such as metallo-β-lactamases, which is a mechanism of its antibacterial action. researchgate.net

Advanced Materials Science Applications of Bismuth Butylthiolaurate

Incorporation into Nanocomposites and Hybrid Materials (e.g., Nanocellulose Composites)

The integration of bismuth compounds into nanocomposites and hybrid materials is a promising area of research. While studies specifically detailing the use of bismuth butylthiolaurate are emerging, the broader application of bismuth complexes in materials like nanocellulose composites provides a strong indication of its potential. For instance, bismuth phosphinato complexes have been successfully incorporated into microfibrillated nanocellulose to create bismuth-cellulose composites in the form of paper sheets and hydrogels. monash.edu.mynih.gov These composites have demonstrated notable antibacterial properties. nih.govscispace.com

The development of such composites involves the synthesis of bismuth complexes which are then integrated into a nanocellulose matrix. monash.edu.my This approach has been shown to yield materials with enhanced functionalities, such as antimicrobial activity against multi-drug resistant bacteria. nih.govresearchgate.net The resulting Bi-cellulose materials have shown activity comparable to or greater than commercial silver-based additives. nih.gov Another example includes the use of bismuth titanate nanoparticles incorporated into a poly(lactic acid) (PLA) matrix to create biodegradable nanocomposites with photocatalytic capabilities for wastewater treatment. researchgate.net

| Material | Bismuth Compound | Matrix | Potential Application |

| Bi-Nanocellulose Composite | Phenyl bis-phosphinato bismuth(III) complexes | Microfibrillated nanocellulose | Antimicrobial packaging, medical devices nih.govresearchgate.net |

| Bismuth Titanate/PLA Nanocomposite | Bismuth titanate (Bi4Ti3O12) | Poly(lactic acid) (PLA) | Photocatalytic degradation of wastewater researchgate.net |

Role in Surface Chemistry and Conversion Coating Technologies

Bismuth compounds are being explored as environmentally friendlier alternatives in surface chemistry and conversion coating technologies. Bismuth-based conversion coating compositions have been developed for pretreating metal surfaces, including those made of ferrous, zinciferous, and aluminiferous materials. google.com These coatings are designed to enhance corrosion resistance and improve paint adhesion, offering performance comparable to traditional zinc phosphate (B84403) compositions but with a reduced environmental impact due to the absence of heavy metals like zinc, nickel, and manganese, as well as phosphorus. google.com

These aqueous bismuth conversion coating compositions can be applied to metal substrates through immersion, spraying, or roll-coating methods. google.com The resulting coating enhances the durability of subsequently applied paints, such as E-coat paints. google.com The process typically involves an acidic aqueous solution with a pH ranging from 2 to 6. google.com

| Coating Type | Substrate Metals | Key Advantages | Application Method |

| Bismuth Conversion Coating | Ferrous, zinciferous, aluminiferous surfaces | Reduced environmental impact, comparable performance to zinc phosphate | Immersion, spraying, roll-coating google.com |

Application in Sensing and Detection Platforms

Bismuth-based materials are increasingly being utilized in the development of advanced sensing and detection platforms. These sensors leverage the unique chemical and physical properties of bismuth to detect a variety of substances. For example, a disposable sensor for detecting hydrogen sulfide (B99878) (H2S) gas has been developed using a paper-like substrate coated with Bi(OH)3. nih.gov This sensor exhibits a visible color change from white to yellow/brown upon reaction with H2S, forming bismuth sulfide (Bi2S3). nih.gov It is sensitive enough to detect H2S at concentrations as low as 30 ppb. nih.gov

In another application, a bismuth-chitosan nanocomposite has been used to create a screen-printed carbon electrode for the simultaneous detection of heavy metal ions such as lead(II), cadmium(II), and zinc(II) in wastewater. nih.gov This sensor demonstrated high sensitivity with detection limits in the parts-per-billion range. nih.gov Furthermore, a photoelectrochemical aptasensing platform has been developed for the detection of norfloxacin, an antibiotic, using binary bismuth-based composites (Bi₂Se₃ and Bi₂S₃) doped with gold nanoparticles. nih.gov This sensor showed a wide linear detection range and a very low detection limit. nih.gov Bismuth oxide and oxynitrate heterostructures have also been employed to modify electrodes for the electrochemical sensing of paracetamol. mdpi.com

| Sensor Type | Target Analyte | Key Features |

| Colorimetric Paper-Based Sensor | Hydrogen Sulfide (H2S) gas | Disposable, visible color change, high sensitivity (≥ 30 ppb) nih.gov |

| Nanocomposite Electrochemical Sensor | Lead(II), Cadmium(II), Zinc(II) ions | Simultaneous detection, high sensitivity (ppb range) nih.gov |

| Photoelectrochemical Aptasensor | Norfloxacin | High sensitivity (fg/mL detection limit), good specificity nih.gov |

| Modified Electrode Sensor | Paracetamol | Enhanced sensitivity and kinetics for electrooxidation mdpi.com |

Precursor for Bismuth-Based Nanomaterials Synthesis (e.g., Bismuth Nanoparticles, Bi2S3 Films)

Organobismuth compounds, including those with structures similar to this compound, serve as valuable precursors in the synthesis of various bismuth-based nanomaterials. The synthesis of bismuth nanoparticles can be achieved through wet-chemical methods, where a bismuth precursor is reduced in the presence of capping agents to control particle size and shape. aidic.it For instance, a bottom-up wet chemical process using a bismuth precursor dissolved in glycerol (B35011) has been proposed for the synthesis of zerovalent Bi nanoparticles. aidic.it Another approach involves a solvothermal reduction method where bismuth(III) is reduced by ethylene (B1197577) glycol. researchgate.net

This compound can also be a precursor for the synthesis of bismuth sulfide (Bi2S3) thin films. These films have applications in optoelectronic devices due to their suitable band gap. chalcogen.romdpi.com Chemical bath deposition (CBD) is a common method for preparing Bi2S3 nanocrystalline thin films, where a bismuth salt (like bismuth nitrate) and a sulfur source (like sodium thiosulfate (B1220275) or L-cysteine) are used in an aqueous solution. chalcogen.romdpi.com

| Nanomaterial | Synthesis Method | Precursors |

| Bismuth Nanoparticles | Wet Chemical Process | Bismuth precursor, reductant (e.g., tin salts), capping agents (e.g., PVP, SDS) aidic.it |

| Bismuth Nanoparticles | Solvothermal Reduction | Bismuth(III) nitrate (B79036) pentahydrate, ethylene glycol researchgate.net |

| Bismuth Sulfide (Bi2S3) Thin Films | Chemical Bath Deposition | Bismuth nitrate, sodium thiosulfate, EDTA chalcogen.ro |

| Bismuth Sulfide (Bi2S3) Thin Films | Chemical Bath Deposition | Bismuth nitrate pentahydrate, L-cysteine mdpi.com |

Exploration in Optoelectronic and Quantum Material Systems

Bismuth-containing materials are at the forefront of research in optoelectronics and quantum materials due to bismuth's strong spin-orbit coupling. materialsfutures.org Bismuth is considered a key component in topological quantum materials (TQMs), which are insulating in their bulk but conductive on their surface. materialsfutures.orgscitechdaily.comkobe-u.ac.jp This property makes them promising for applications in quantum computing and spintronics. scitechdaily.comkobe-u.ac.jp Recent studies have explored the topological nature of bismuth itself, revealing that surface relaxation can influence its electronic properties. scitechdaily.comkobe-u.ac.jp

In the realm of optoelectronics, bismuth-based compounds such as bismuth chalcohalides (e.g., BiSeBr, BiSI) and oxyhalides (e.g., BiOBr) are being investigated as promising materials for photovoltaic and radiation detection applications. aps.org These materials exhibit a wide range of band gaps and strong optical absorption. aps.org Bismuth sulfide (Bi2S3) is another attractive semiconductor for photovoltaic converters and photodiode arrays due to its direct band gap in the visible region of the energy spectrum. chalcogen.romdpi.com Furthermore, bismuth sulfobromide (BiSBr) has been identified as a stable visible-light absorber with potential for indoor photovoltaics. rsc.org

| Material System | Key Properties | Potential Applications |

| Bismuth-based Topological Quantum Materials | Strong spin-orbit coupling, surface conductivity | Quantum computing, spintronics materialsfutures.orgscitechdaily.comkobe-u.ac.jp |

| Bismuth Chalcohalides (BiSeBr, BiSI) | Tunable band gaps, strong optical absorption | Photovoltaics, radiation detection aps.org |

| Bismuth Sulfide (Bi2S3) | Direct band gap in the visible range | Photovoltaic converters, photodiode arrays chalcogen.romdpi.com |

| Bismuth Sulfobromide (BiSBr) | Stable visible-light absorber | Indoor photovoltaics, photoelectrochemical cells rsc.org |

Theoretical and Computational Investigations of Bismuth Butylthiolaurate

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and the nature of chemical bonds within a molecule. For a compound like bismuth butylthiolaurate, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller–Plesset perturbation theory, MP2) could be employed. These calculations would provide insights into the molecular orbitals, electron density distribution, and the nature of the bismuth-sulfur and bismuth-oxygen (B8504807) bonds.

Key parameters that would be determined from such calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.

Partial Atomic Charges: These calculations can quantify the charge distribution across the molecule, indicating the polarity of the bonds and the electrostatic potential.

Bond Order Analysis: This would help in characterizing the strength and nature (covalent vs. ionic) of the coordination bonds between bismuth and the butylthiolaurate ligand.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment. For this compound, MD simulations could be used to investigate its behavior in different solvents or in a condensed phase. Such simulations would rely on a force field, a set of empirical energy functions, to describe the interactions between atoms.

Insights from MD simulations would include:

Solvation Structure: Understanding how solvent molecules arrange around the this compound molecule.

Conformational Dynamics: Exploring the different shapes and structures the molecule can adopt over time.

Intermolecular Interaction Energies: Quantifying the strength of interactions with surrounding molecules, which is important for predicting physical properties like solubility and boiling point.

Density Functional Theory (DFT) for Reactivity Predictions

Density Functional Theory (DFT) has become a standard tool in computational chemistry for predicting the reactivity of molecules. DFT methods are generally less computationally expensive than post-Hartree-Fock methods while often providing a high level of accuracy. For this compound, DFT calculations could be used to predict its reactivity in various chemical reactions.

DFT-based reactivity descriptors that could be calculated include:

Chemical Potential: Related to the negative of the electronegativity.

Global Hardness and Softness: These parameters indicate the molecule's resistance to change in its electron distribution.

Fukui Functions: These functions can identify the most electrophilic and nucleophilic sites within the molecule, predicting where it is most likely to react.

A hypothetical table of DFT-calculated reactivity indices for a generic organobismuth compound is presented below to illustrate the type of data that could be generated.

| Reactivity Descriptor | Calculated Value (Arbitrary Units) |

| Chemical Potential (μ) | -4.5 eV |

| Global Hardness (η) | 3.2 eV |

| Global Softness (S) | 0.156 eV⁻¹ |

| Electrophilicity Index (ω) | 3.18 eV |

In Silico Modeling of Ligand-Metal Coordination

In silico modeling provides a means to study the coordination of the butylthiolaurate ligand to the bismuth center. This can involve building a computational model of the complex and optimizing its geometry to find the most stable arrangement. This is crucial for understanding the stereochemistry and the coordination environment around the bismuth atom.

Key aspects that can be investigated include:

Coordination Number and Geometry: Determining the number of atoms directly bonded to the bismuth and the resulting spatial arrangement (e.g., tetrahedral, octahedral).

Bond Lengths and Angles: Precise prediction of the distances and angles between the atoms in the coordination sphere.

Binding Energies: Calculating the energy released upon the formation of the ligand-metal bond, indicating the stability of the complex.

Predictive Models for Structure-Property Relationships

Predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, can be developed to correlate the structural features of this compound with its macroscopic properties. These models are built using a set of known data and can then be used to predict the properties of new, related compounds.

For this compound, QSPR models could be developed to predict properties like:

Boiling Point

Solubility

Thermal Stability

The development of such a model would involve calculating a wide range of molecular descriptors for this compound and then using statistical methods to find a mathematical relationship between these descriptors and the property of interest.

Future Perspectives and Emerging Research Avenues

Development of Novel Bismuth Thiolate Architectures with Tuned Properties

The synthesis and study of new bismuth thiolate compounds are foundational to unlocking their potential. nih.gov Future research will likely focus on creating a diverse library of these molecules by modifying the thiolate and carboxylate ligands. For bismuth butylthiolaurate, this could involve altering the alkyl chain length of both the thiol and the laurate components. Such modifications would allow for the fine-tuning of key physicochemical properties.

Key research objectives in this area would include:

Solubility Modulation: Adjusting the lipophilicity and hydrophilicity of the molecule to suit different solvent systems and applications, such as in catalysis or materials formulation. mdpi.com

Thermal Stability Enhancement: Engineering the ligand framework to create more robust compounds that can withstand higher temperatures, expanding their utility in various chemical processes.

Control of Molecular Geometry: Investigating how different ligands influence the coordination environment around the bismuth center, which in turn dictates the compound's reactivity and physical properties. nih.gov

| Structural Modification | Potential Impact on Properties | Example Research Direction |

| Varying the alkyl chain of the thiol | Altered solubility and steric hindrance | Synthesis of bismuth ethylthiolaurate and bismuth octylthiolaurate |

| Modifying the carboxylate group | Tuned electronic effects and stability | Replacement of laurate with shorter or more functionalized carboxylates |

| Introducing heteroatoms into ligands | Enhanced coordination and catalytic activity | Incorporation of nitrogen or oxygen atoms in the ligand backbone |

Exploration of New Application Domains in Advanced Chemical Technologies

While historical applications of some bismuth compounds have been in the medical field, the future of this compound likely lies in advanced chemical technologies. sibran.ru The development of bismuth-based catalysts is a particularly promising area, driven by the need for less toxic and more environmentally friendly alternatives to traditional heavy metal catalysts. researchgate.netnih.gov

Potential application domains to be explored include:

Catalysis: Investigating the catalytic activity of this compound in organic reactions such as polymerization, cross-coupling reactions, and oxidation processes. Bismuth compounds have shown promise in promoting urethane (B1682113) reactions and the ring-opening polymerization of lactide. researchgate.netresearchgate.net

Materials Science: Exploring its use as a precursor for the synthesis of bismuth-containing nanomaterials, such as bismuth sulfide (B99878) or bismuth oxide nanoparticles. shepchem.com These materials have applications in electronics, photocatalysis, and thermoelectric devices.

Coatings and Additives: A patent has indicated the potential use of this compound in metal pretreatment compositions, suggesting a role in creating corrosion-resistant coatings.

Sustainable Synthesis and Lifecycle Analysis of this compound

In line with the principles of green chemistry, future research must address the environmental footprint of this compound. rsc.org This involves developing sustainable synthetic routes and understanding the compound's lifecycle.

Key aspects for investigation include:

Greener Synthetic Methods: Designing syntheses that utilize non-toxic solvents, reduce energy consumption, and minimize waste generation. Mechanochemical synthesis is an emerging sustainable method for producing organobismuth compounds. rsc.org

Atom Economy: Optimizing reaction pathways to ensure that a maximum amount of the starting materials is incorporated into the final product.

Biodegradability and Environmental Fate: Studying the decomposition of this compound in the environment to ensure that it does not lead to persistent or toxic byproducts.

Recyclability of Bismuth: Developing methods to recover and reuse the bismuth from spent catalysts or materials, contributing to a circular economy.

Advanced Characterization Methodologies for Complex Bismuth Systems

A deeper understanding of the structure-property relationships in this compound requires the application of sophisticated analytical techniques. The characterization of bismuth compounds can be challenging, and modern methods are needed to fully elucidate their behavior. mdpi.com

Future characterization efforts could employ:

Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can provide insights into the formation and stability of bismuth complexes in solution. researchgate.net

Single-Crystal X-ray Diffraction: Obtaining crystal structures is crucial for unambiguously determining the molecular geometry and intermolecular interactions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict structures, understand electronic properties, and elucidate reaction mechanisms. researchgate.net

| Characterization Technique | Information Gained | Relevance to this compound |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the solution-state structure and dynamics | Confirming ligand coordination and molecular purity |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and bonding modes | Characterizing the carboxylate and thiolate vibrations |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and decomposition pathways | Determining the temperature limits for practical applications |

Interdisciplinary Research in Bismuth Organometallic Chemistry

The future of this compound research will benefit significantly from collaborations across different scientific disciplines. The multifaceted nature of organobismuth chemistry necessitates an integrated approach.

Potential areas for interdisciplinary research include:

Chemistry and Materials Science: Joint efforts to design and synthesize novel bismuth thiolates with tailored properties for specific material applications, such as semiconductors or luminescent materials.

Chemistry and Environmental Science: Collaboration to assess the environmental impact and develop sustainable lifecycle pathways for bismuth-based compounds.

Experimental and Theoretical Chemistry: A synergistic approach where computational studies guide synthetic efforts and experimental results validate theoretical models.

By pursuing these emerging research avenues, the scientific community can unlock the full potential of this compound and related organometallic compounds, paving the way for new and improved technologies.

Q & A

Basic Research Question: What are the standard protocols for synthesizing and characterizing Bismuth butylthiolaurate in academic laboratories?

Methodological Answer:

Synthesis typically involves reacting bismuth salts with butylthiolauric acid under controlled stoichiometric conditions. Key steps include:

- Purification : Use column chromatography or recrystallization to isolate the compound .

- Characterization : Employ nuclear magnetic resonance (NMR) for structural elucidation, Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups, and elemental analysis to verify purity (>95%) .

- Documentation : Report detailed experimental conditions (temperature, solvent, reaction time) to ensure reproducibility, as per guidelines for chemical synthesis in peer-reviewed journals .

Advanced Research Question: How can researchers resolve contradictory data regarding this compound’s catalytic activity in different solvent systems?

Methodological Answer:

Contradictions often arise from solvent polarity effects or incomplete reaction monitoring. To address this:

- Systematic Variation : Design experiments testing the compound’s activity in a gradient of solvents (e.g., hexane to DMSO) while controlling for temperature and concentration .

- Kinetic Profiling : Use high-performance liquid chromatography (HPLC) to track reaction intermediates and identify solvent-specific degradation pathways .

- Meta-Analysis : Cross-reference results with prior studies using tools like SciFinder or Web of Science, applying GRADE criteria to assess evidence quality .

Basic Research Question: What spectroscopic techniques are most reliable for confirming the identity of this compound?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR can confirm the presence of butylthiolaurate ligands by comparing chemical shifts to reference databases .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification, critical for distinguishing between similar organobismuth compounds .

- X-ray Diffraction (XRD) : Single-crystal XRD is the gold standard for structural confirmation but requires high-purity samples .

Advanced Research Question: How should researchers design experiments to optimize this compound’s stability under varying pH conditions?

Methodological Answer:

- pH-Dependent Stability Assays : Prepare buffered solutions (pH 2–12) and monitor compound degradation via UV-Vis spectroscopy at regular intervals .

- Computational Modeling : Use density functional theory (DFT) to predict protonation states and degradation pathways, leveraging Generalized Gradient Approximation (GGA) for accuracy in electron correlation effects .

- Validation : Compare computational predictions with experimental data, adjusting parameters like solvent dielectric constant in models .

Basic Research Question: What ethical and safety considerations are critical when handling this compound?

Methodological Answer:

- Safety Protocols : Use fume hoods for synthesis due to potential release of volatile thiols; wear nitrile gloves and lab coats to prevent dermal exposure .

- Waste Disposal : Neutralize acidic byproducts before disposal, following institutional guidelines for heavy metal-containing waste .

- Ethical Reporting : Disclose all conflicts of interest and funding sources in publications, as mandated by journals like the Beilstein Journal of Organic Chemistry .

Advanced Research Question: How can researchers reconcile discrepancies in reported biological activity of this compound across cell lines?

Methodological Answer:

- Cell Line Validation : Ensure cell lines are authenticated via STR profiling and tested for mycoplasma contamination .

- Dose-Response Curves : Generate EC50 values across multiple cell lines (e.g., HEK293, HeLa) to identify lineage-specific sensitivities .

- Mechanistic Studies : Use RNA sequencing to compare gene expression profiles in responsive vs. non-responsive cells, focusing on bismuth uptake transporters .

Basic Research Question: What are the best practices for storing this compound to prevent degradation?

Methodological Answer:

- Storage Conditions : Store in amber vials at –20°C under inert gas (argon or nitrogen) to minimize oxidation .

- Stability Monitoring : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Question: How can computational chemistry predict this compound’s reactivity in novel catalytic applications?

Methodological Answer:

- Reactivity Modeling : Use software like Gaussian or ORCA to calculate frontier molecular orbitals (FMOs) and identify reactive sites .

- Solvent Effects : Simulate solvent interactions via the polarizable continuum model (PCM) to predict catalytic efficiency in different media .

- Experimental Calibration : Validate computational predictions with kinetic studies using stopped-flow techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.